1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
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Description
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Safety And Hazards
The safety and hazards associated with the compound would depend on its structure and biological activity. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on this compound would likely involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and biological activity. This could include in vitro studies, in vivo studies, and possibly clinical trials if the compound shows promise as a therapeutic agent.
Please note that this is a general analysis based on the classes of compounds that “1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one” belongs to. For a detailed analysis, specific studies or literature on this exact compound would be needed.
properties
IUPAC Name |
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWZPYIAZSGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
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